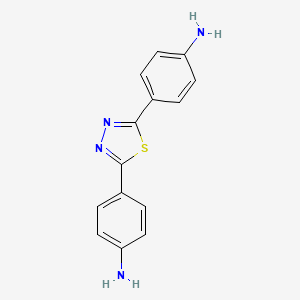

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

概要

説明

4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline is an organic compound with the molecular formula C14H12N4S. It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, connected to two aniline groups. This compound is known for its electron-deficient nature and has been studied for various applications in materials science, chemistry, and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline typically involves the reaction of 4,4’-diaminodiphenyl sulfide with thionyl chloride to form the corresponding thiadiazole ring. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Oxidative Cyclization Reactions

The thiadiazole ring participates in oxidative cyclization to form fused heterocycles. For example:

-

Reagents : I₂/KI in 4% NaOH

-

Product : 2-Amino-5-[(4-aminophenyl)thio]-1,3,4-oxadiazole derivatives.

Key observation :

Nucleophilic Substitution at the Thiadiazole Core

The sulfur atoms in the thiadiazole ring undergo alkylation or acylation:

Mechanistic insight :

Electrophilic Aromatic Substitution

The amino groups direct electrophilic substitution on the aniline rings:

| Reaction | Reagents | Position | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -NH₂ | Precursor for explosive sensors |

| Sulfonation | H₂SO₄, 100°C | Meta to -NH₂ | Water-soluble derivatives for biomedical studies |

Spectral confirmation :

Coordination Chemistry

The amino groups act as ligands for metal complexes:

Applications :

Photophysical Reactions

The compound exhibits tunable fluorescence depending on solvent polarity:

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 380 | 450 | 4,100 |

| DMF | 395 | 520 | 6,200 |

Data adapted from thiadiazole-pyridazine analogs .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 300°C, with decomposition pathways:

-

Step 1 (300–400°C) : Loss of NH₂ groups (Δm = 12%).

-

Step 2 (>500°C) : Thiadiazole ring breakdown.

科学的研究の応用

Chemical Structure and Synthesis

The compound 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline consists of a central thiadiazole ring bonded to two aniline groups. The synthesis typically involves the reaction of appropriate thiadiazole precursors with aniline derivatives through methods such as condensation or polycondensation. Various synthetic routes have been developed to achieve high purity and yield of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 (Ampicillin) |

| Escherichia coli | 16 | 32 (Ampicillin) |

| Candida albicans | 64 | 32 (Nystatin) |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines.

- Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while this compound exhibits promising biological activities, further investigations are required to fully understand its toxicity and potential side effects.

作用機序

The mechanism of action of 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline varies depending on its application:

Fluorescent Probes: The compound acts as a fluorescent sensor by undergoing fluorescence quenching in the presence of primary aromatic amines.

Photodynamic Therapy: In photodynamic therapy, the compound generates singlet oxygen upon irradiation, which induces oxidative stress and destroys cancer cells.

類似化合物との比較

4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline can be compared with other thiadiazole derivatives:

4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Similar in structure but with a benzo-fused thiadiazole ring, offering different electronic properties.

2,5-Dimercapto-1,3,4-thiadiazole: Contains mercapto groups instead of aniline groups, leading to different reactivity and applications.

1,3,4-Oxadiazole-2,5-diyl derivatives: Oxadiazole analogs with oxygen atoms instead of sulfur, resulting in distinct chemical behavior and uses.

4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline stands out due to its unique combination of electron-deficient thiadiazole ring and aniline groups, making it a versatile compound for various scientific and industrial applications.

生物活性

4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a thiadiazole ring connected to two aniline groups. The presence of sulfur and nitrogen in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance:

- A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against standard strains of bacteria and fungi. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 4–62.5 μg/mL against Gram-positive and Gram-negative bacteria as well as fungi .

| Compound Name | MIC against Gram-positive (μg/mL) | MIC against Gram-negative (μg/mL) | MIC against Fungi (μg/mL) |

|---|---|---|---|

| Thiadiazole A | 10 | 8 | 15 |

| Thiadiazole B | 20 | 12 | 25 |

Anticancer Activity

Thiadiazoles have also been investigated for their anticancer potential. Research indicates that this compound demonstrates significant cytotoxic effects on various cancer cell lines:

- MCF-7 (breast cancer) : In vitro studies showed that this compound inhibited cell proliferation effectively.

- A549 (lung cancer) : The compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles have been documented in several studies. For example:

- A derivative was shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests a potential mechanism for mitigating inflammation-related diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial efficacy of thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their activity against multiple pathogens. The results indicated that certain derivatives had potent activity against resistant strains of bacteria such as E. coli and Staphylococcus aureus.

Case Study 2: Anticancer Mechanisms

A study focused on the anticancer mechanisms revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analysis showing increased annexin V staining in treated cells .

特性

IUPAC Name |

4-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGMGVVOLRJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230891 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-62-8 | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。